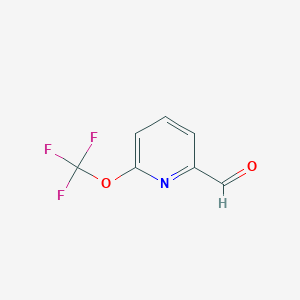
6-(Trifluoromethoxy)picolinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Trifluoromethoxy)picolinaldehyde is an organic compound characterized by the presence of a trifluoromethoxy group attached to a picolinaldehyde structure.
準備方法
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which employs boron reagents and palladium catalysts under mild conditions . This reaction is favored for its functional group tolerance and environmental benignity.
Industrial Production Methods: Industrial production of 6-(Trifluoromethoxy)picolinaldehyde may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts is crucial to achieving efficient production .
化学反応の分析
Types of Reactions: 6-(Trifluoromethoxy)picolinaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced products.
Substitution: Introduction of different substituents at specific positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation and nitration reactions often employ reagents like bromine and nitric acid.
Major Products Formed: The major products formed from these reactions include trifluoromethoxy-substituted carboxylic acids, alcohols, and various substituted aromatic compounds .
科学的研究の応用
6-(Trifluoromethoxy)picolinaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its role in developing new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of agrochemicals and materials with unique properties.
作用機序
The mechanism of action of 6-(Trifluoromethoxy)picolinaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group imparts unique electronic and steric properties, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways, leading to desired therapeutic effects .
類似化合物との比較
- 6-(Trifluoromethyl)picolinaldehyde
- 6-(Trifluoromethoxy)nicotinaldehyde
- 6-(Trifluoromethoxy)isonicotinaldehyde
Comparison: 6-(Trifluoromethoxy)picolinaldehyde stands out due to its trifluoromethoxy group, which offers distinct electronic properties compared to trifluoromethyl and other substituents. This uniqueness makes it a valuable compound in various research applications, providing advantages in terms of reactivity and stability .
特性
分子式 |
C7H4F3NO2 |
|---|---|
分子量 |
191.11 g/mol |
IUPAC名 |
6-(trifluoromethoxy)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H4F3NO2/c8-7(9,10)13-6-3-1-2-5(4-12)11-6/h1-4H |
InChIキー |
JYTWNAMOXYYADL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1)OC(F)(F)F)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


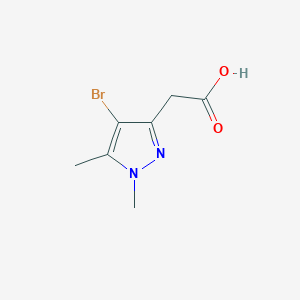
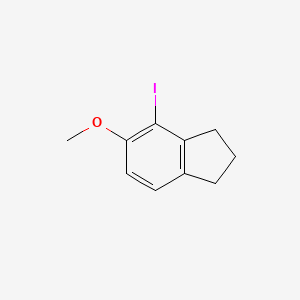
![Tert-butyl 6-ethenyl-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13454849.png)
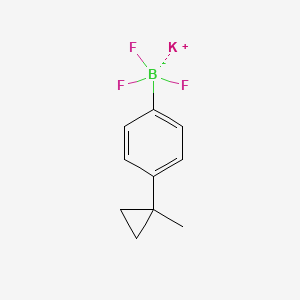
amino}phenyl)propanoic acid](/img/structure/B13454869.png)
![Methyl3'-oxaspiro[azetidine-3,2'-bicyclo[2.2.1]heptane]-1'-carboxylatehydrochloride](/img/structure/B13454872.png)
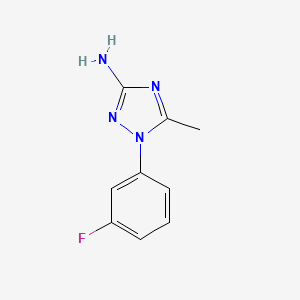
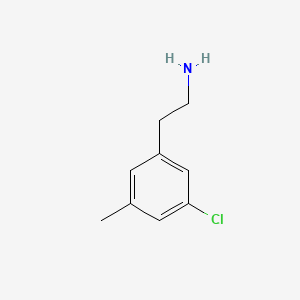
![tert-butyl N-[(2-methylmorpholin-2-yl)methyl]carbamate](/img/structure/B13454891.png)
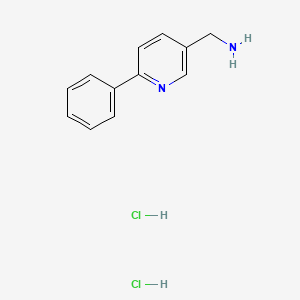

![[5-(2-Methoxyethyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13454906.png)
![tert-butyl N-{3-[(6-bromopyridin-2-yl)oxy]propyl}carbamate](/img/structure/B13454913.png)
![2-[1-(3,4-dimethoxyphenyl)-5,6-dimethoxy-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13454917.png)
